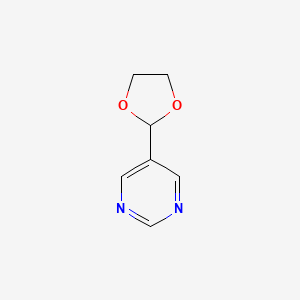

5-(1,3-Dioxolan-2-yl)pyrimidine

Description

5-(1,3-Dioxolan-2-yl)pyrimidine is a pyrimidine derivative featuring a 1,3-dioxolane ring attached at the 5-position of the pyrimidine core. The dioxolane moiety, a cyclic acetal, enhances the compound’s stability and modulates its electronic properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula |

C7H8N2O2 |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

5-(1,3-dioxolan-2-yl)pyrimidine |

InChI |

InChI=1S/C7H8N2O2/c1-2-11-7(10-1)6-3-8-5-9-4-6/h3-5,7H,1-2H2 |

InChI Key |

JXNFXDWTYNHHFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)C2=CN=CN=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Pyrimidine Family

Two closely related pyrimidine derivatives, 5-(2-(4-(2-methoxybenzyl)-1,3-dioxolan-2-yl)phenyl)pyrimidine (1c) and 3-(2-(4-(2-(trifluoromethyl)benzyl)-1,3-dioxolan-2-yl)phenyl)pyrimidine (1d) , highlight the impact of substituents on synthesis and properties (Table 1). Both compounds were synthesized via palladium-catalyzed C-H olefination, yielding 74% and 76%, respectively, and characterized as butter-like solids .

Furan-Based Dioxolane Derivatives

(5-(1,3-Dioxolan-2-yl)furan-2-yl)methanol (DFM), derived from 5-hydroxymethylfurfural (HMF) acetalization, shares the dioxolane motif but incorporates a furan ring and hydroxymethyl group . Key distinctions include:

- This underscores the pyrimidine core’s stabilizing role against nucleophilic side reactions.

- Applications : DFM is explored as a biofuel additive, whereas pyrimidine derivatives are more commonly leveraged in medicinal chemistry due to their nitrogen-rich aromatic systems.

Thiophene and Isoquinoline Derivatives

- 5-(1,3-Dioxolan-2-Yl)-2-(4-ethoxybenzoyl)thiophene (CAS 898778-61-5) features a thiophene core, where sulfur’s electron-rich nature enhances π-conjugation, making it suitable for organic electronics .

- 5-(1,3-Dioxolan-2-yl)isoquinoline (CAS 1312339-14-2) incorporates a larger aromatic system, enabling stronger π-π stacking interactions, which are advantageous in materials science or as kinase inhibitors .

Amino-Substituted Dioxolane Compounds

5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one (CAS 196100-87-5) introduces an amino group on the dioxolane ring, enabling hydrogen bonding and increased basicity .

Data Table: Comparative Analysis of Dioxolane-Containing Compounds

Key Findings and Implications

- Structural Influence: The aromatic core (pyrimidine vs. furan/thiophene/isoquinoline) dictates electronic properties and application domains. Pyrimidine derivatives are favored in drug discovery, while furan/thiophene analogues excel in materials science.

- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance stability, whereas electron-donating groups (e.g., methoxy) improve solubility.

- Synthetic Challenges : Acetalization reactions (e.g., DFM synthesis) are prone to side reactions absent in pyrimidine-based pathways, highlighting the latter’s synthetic robustness.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.